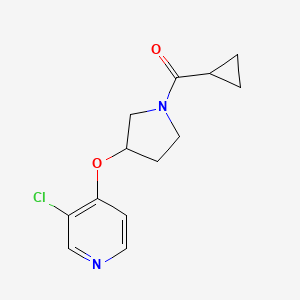
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone, also known as CPCCOEt, is a chemical compound that has been extensively studied in scientific research for its potential applications in the field of neuroscience. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic plasticity and neuronal excitability. In
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Research conducted by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound similar to the requested chemical, highlighting its crystallization in a specific monoclinic space group and the presence of intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
Synthesis and Application in Organic Chemistry
Kobayashi et al. (2013) developed a three-step synthesis procedure for related compounds, demonstrating their utility in organic chemistry and potential applications in synthesizing complex heterocyclic structures (Kobayashi et al., 2013).
Anticancer and Antimicrobial Properties
Katariya et al. (2021) synthesized compounds with structural similarities, assessing their anticancer activity and in vitro antibacterial and antifungal activities. This suggests potential applications of related compounds in pharmaceutical research (Katariya et al., 2021).
Molecular Docking Studies
Research by Sivakumar et al. (2021) involved molecular docking studies of a similar compound, indicating its possible application in drug design and understanding interactions with biological targets (Sivakumar et al., 2021).
Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted Hirshfeld surface computational analysis on a structurally similar compound, providing insights into its molecular interactions and potential applications in material sciences (Lakshminarayana et al., 2018).
DFT Study for Chemical Properties
Huang et al. (2021) performed a density functional theory (DFT) study on related compounds, revealing their physicochemical properties and potential applications in chemical research (Huang et al., 2021).
Antimicrobial Activity
Patel et al. (2011) explored the antimicrobial activity of pyridine derivatives, suggesting that similar compounds might have applications in developing new antimicrobial agents (Patel et al., 2011).
Organotin(IV) Complexes for Antimicrobial Activities
Singh et al. (2016) synthesized organotin(IV) complexes of a compound structurally similar to the requested chemical, evaluating their antimicrobial activities and potential as drug candidates (Singh et al., 2016).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) conducted anticancer and antituberculosis studies on derivatives of a similar compound, indicating its potential in treating these diseases (Mallikarjuna et al., 2014).
Metabolism and Pharmacokinetics
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a related compound, contributing to understanding its pharmacological properties (Sharma et al., 2012).
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-7-15-5-3-12(11)18-10-4-6-16(8-10)13(17)9-1-2-9/h3,5,7,9-10H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUPFUMKJQIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)
![3-(2-oxo-2-(3-(phenylsulfonyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2472924.png)
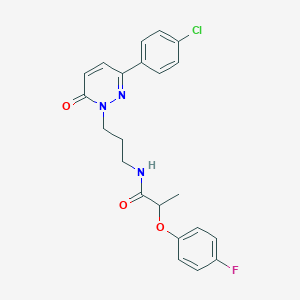
![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)
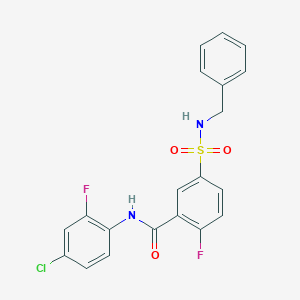
![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)
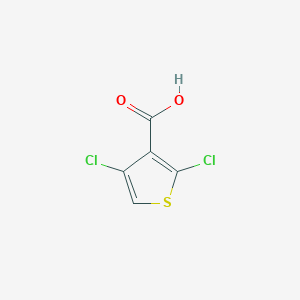

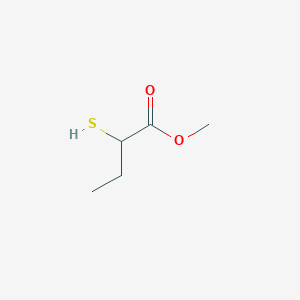
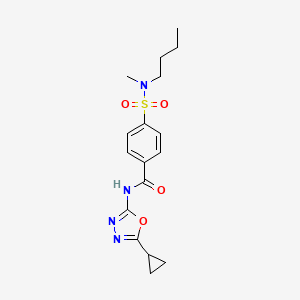

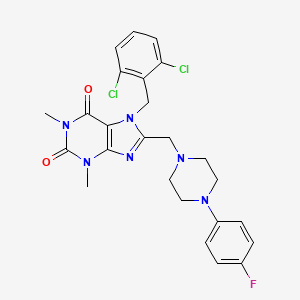
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)